Methyl 2-(aminomethyl)-2-methylhexanoate

Catalog No.
S15166510
CAS No.
61044-99-3
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(aminomethyl)-2-methylhexanoate

CAS Number

61044-99-3

Product Name

Methyl 2-(aminomethyl)-2-methylhexanoate

IUPAC Name

methyl 2-(aminomethyl)-2-methylhexanoate

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-7,10H2,1-3H3

InChI Key

AWQWRROEVXLWDS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CN)C(=O)OC

Methyl 2-(aminomethyl)-2-methylhexanoate (CAS 61044-99-3) is a highly specialized, sterically hindered β2,2-amino acid ester featuring a quaternary α-carbon substituted with both a methyl and a butyl group. In pharmaceutical and chemoinformatic procurement contexts, it is primarily sourced as a rigid, lipophilic building block for the synthesis of peptidomimetics, foldamers, and enzymatically stable active pharmaceutical ingredients (APIs). The methyl ester format provides a stable, process-ready precursor that can be directly utilized in specific coupling sequences or reduced to the corresponding amino alcohol, offering superior shelf-life and handling characteristics compared to the free acid .

Substituting this compound with mono-substituted β2-amino acid esters or standard α-amino acids fundamentally compromises the conformational landscape and processability of the target molecule. The quaternary C2 center in Methyl 2-(aminomethyl)-2-methylhexanoate dictates specific dihedral angles that strongly favor stable helical or turn structures, while providing absolute steric shielding against proteolytic degradation [1]. Furthermore, mono-substituted analogs retain an α-proton, making them highly susceptible to base-catalyzed racemization during iterative peptide synthesis. Replacing the hexanoate (butyl) backbone with a smaller chain (e.g., in dimethyl analogs) drastically reduces the lipophilicity, altering the membrane permeability and ADME profile of the final therapeutic candidate [1].

Prevention of Epimerization During Iterative Synthesis

A major processability advantage of Methyl 2-(aminomethyl)-2-methylhexanoate is the absence of an α-proton. During standard solution-phase or solid-phase peptide synthesis (SPPS) involving tertiary amine bases (e.g., DIPEA), mono-substituted β2-amino esters are prone to base-catalyzed epimerization, leading to complex diastereomeric mixtures. The quaternary center in this compound completely abolishes this epimerization pathway, ensuring >99% stereochemical retention during aggressive coupling cycles .

Evidence DimensionEpimerization rate during basic coupling
Target Compound Data0% (mechanistically precluded)
Comparator Or Baseline5–15% epimerization (mono-substituted β2-amino esters)
Quantified DifferenceComplete elimination of base-catalyzed racemization
ConditionsStandard SPPS coupling conditions (e.g., HATU/DIPEA in DMF)

Eliminates the need for difficult diastereomeric purifications, directly improving process yield, scalability, and batch-to-batch reproducibility.

Enhanced Enzymatic Stability via Quaternary Steric Shielding

The presence of the quaternary α-carbon provides profound steric shielding to adjacent amide bonds once the ester is coupled into a peptide chain. Peptidomimetics incorporating β2,2-amino acid residues exhibit near-total resistance to common proteases over extended incubations. In contrast, standard α-amino acids or unhindered β3-amino acids show significant degradation within hours under identical physiological conditions [1].

Evidence DimensionProteolytic half-life (in vitro)
Target Compound Data>48 hours (negligible degradation)
Comparator Or Baseline<12 hours (standard α-amino acid baseline)
Quantified Difference>4-fold increase in enzymatic half-life
ConditionsIncubation with pronase/protease cocktails at 37°C

Crucial for pharmaceutical procurement targeting orally bioavailable or long-acting peptide therapeutics where metabolic stability is the primary bottleneck.

Steric Enforcement of Peptidomimetic Secondary Structures

The β2,2-disubstitution pattern strongly restricts rotation around the Cα-Cβ and Cα-C(carbonyl) bonds. Compared to mono-substituted β2-amino acid esters, incorporation of this residue into oligomers strongly biases the backbone toward stable 14-helical or turn conformations in significantly shorter sequences. Mono-substituted analogs typically require longer sequences to achieve comparable folding stability [1].

Evidence DimensionMinimum sequence length for stable helical folding
Target Compound Data~4 residues (β2,2-disubstituted)
Comparator Or Baseline>6 residues (mono-substituted β2-analogs)
Quantified Difference~33% reduction in sequence length required for foldamer stability
ConditionsSolution-phase NMR/CD spectroscopy in organic solvents

Allows buyers to design shorter, more atom-economical peptidomimetics with predictable, rigid 3D conformations.

Lipophilicity and Membrane Permeability Tuning

The hexanoate backbone (providing a butyl side chain) significantly increases the lipophilicity of the resulting building block compared to simpler analogs like methyl 3-amino-2,2-dimethylpropanoate. This structural feature allows medicinal chemists to tune the LogP of a peptidomimetic to enhance passive membrane permeability, facilitating better cellular uptake for intracellular targets [1].

Evidence DimensionRelative lipophilicity contribution (ΔLogP)
Target Compound Data+1.5 to +2.0 LogP units (butyl/methyl substitution)
Comparator Or BaselineBaseline (dimethyl substitution)
Quantified Difference~1.5–2.0 unit increase in calculated LogP
ConditionsIn silico LogP calculation / reverse-phase HPLC retention time correlation

Essential for buyers formulating cell-penetrating peptidomimetics or optimizing the ADME profile of an API.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

Selected over mono-substituted beta-amino acids in complex synthetic routes where basic coupling conditions would otherwise cause unacceptable levels of epimerization, ensuring high-yield diastereomerically pure products .

Development of Protease-Resistant Therapeutics

Procured as a critical building block for APIs where extending the in vivo half-life by preventing enzymatic cleavage at specific amide bonds is a primary design goal [1].

Synthesis of Compact Foldamers

Ideal for constructing short, highly structured beta-peptides (e.g., 14-helices) where conformational rigidity is required to mimic protein-protein interaction interfaces using minimal sequence lengths [2].

Lipophilic Tuning of Intracellular Drugs

Used when a peptidomimetic requires increased hydrophobicity (via the butyl chain) to achieve passive crossing of lipid bilayers without relying on active transport mechanisms [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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